![molecular formula C16H19N3O3 B14482441 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione CAS No. 65349-00-0](/img/structure/B14482441.png)
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione core linked to a phenylpiperazine moiety, which contributes to its unique chemical and biological properties .
Métodos De Preparación
The synthesis of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione typically involves a multi-step process. One common synthetic route begins with the condensation of o-phenylene diamine and urea to form 2-oxo benzimidazole. This intermediate is then halogenated using POCl3 and phenol crystals to yield 2-chlorobenzimidazole. The final step involves the reaction of 2-chlorobenzimidazole with 4-phenylpiperazine under specific conditions to produce the target compound .
Análisis De Reacciones Químicas
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and other halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with NBS can yield brominated derivatives of the compound .
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential anticonvulsant activity. Research has shown that 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione exhibits significant anticonvulsant effects in animal models, making it a promising candidate for the development of new antiepileptic drugs . Additionally, its unique structure allows it to interact with various molecular targets, making it useful in the study of neurological disorders and other medical conditions .
Mecanismo De Acción
The mechanism of action of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotoninergic and dopaminergic receptors, which play a crucial role in modulating neurological activity. This interaction can lead to the inhibition of abnormal neuronal firing, thereby exerting its anticonvulsant effects .
Comparación Con Compuestos Similares
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione can be compared to other similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives. These compounds share a similar arylpiperazine scaffold, which is crucial for their biological activity. this compound stands out due to its unique pyrrolidine-2,5-dione core, which contributes to its distinct pharmacological profile .
Propiedades
Número CAS |
65349-00-0 |
|---|---|
Fórmula molecular |
C16H19N3O3 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19N3O3/c20-14-6-7-15(21)19(14)12-16(22)18-10-8-17(9-11-18)13-4-2-1-3-5-13/h1-5H,6-12H2 |
Clave InChI |
OBFKFQXKPXNFIC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
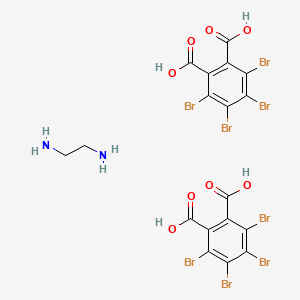
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)
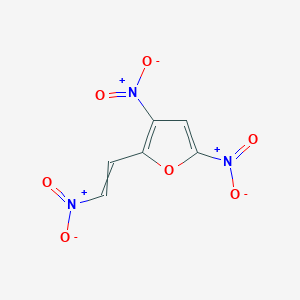

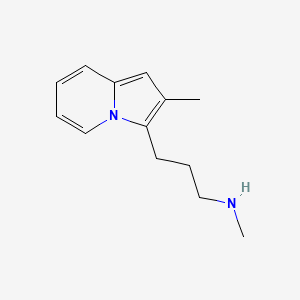
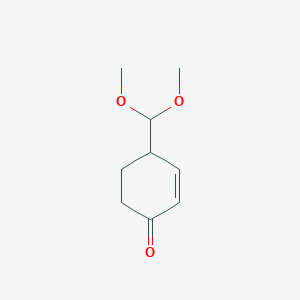
![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)

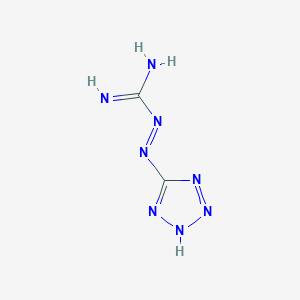
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)

